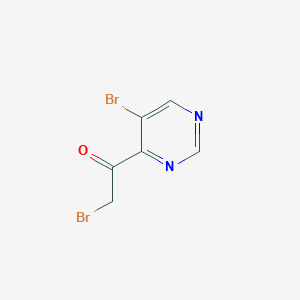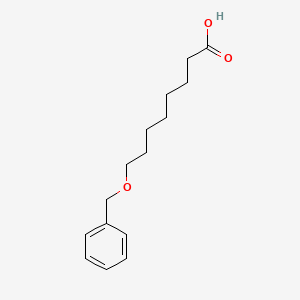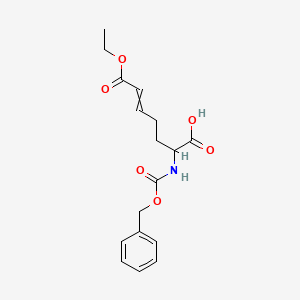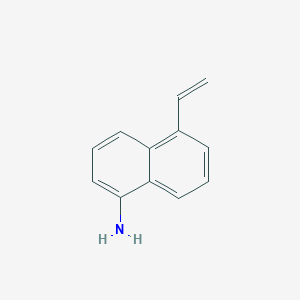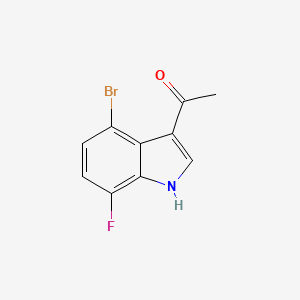
1-(2,3-Dimethylbenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylbenzyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This compound features a benzyl group substituted with two methyl groups at the 2 and 3 positions, attached to a guanidine moiety.
Preparation Methods
The synthesis of 1-(2,3-Dimethylbenzyl)guanidine typically involves the reaction of 2,3-dimethylbenzylamine with a guanidylating agent. Common guanidylating agents include S-methylisothiourea and di(imidazole-1-yl)methanimine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method can yield high purity products with good efficiency .
Chemical Reactions Analysis
1-(2,3-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3-Dimethylbenzyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. For example, as an antimicrobial agent, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
Comparison with Similar Compounds
1-(2,3-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Dimethylbenzyl)guanidine: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
1-(2,3-Dimethylphenyl)guanidine: Lacks the benzyl group, affecting its reactivity and binding properties.
1-(2,3-Dimethylbenzyl)thiourea: Contains a thiourea group instead of a guanidine, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and interaction with biological targets.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-4-3-5-9(8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
InChI Key |
ZHSXRAOPGFQYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


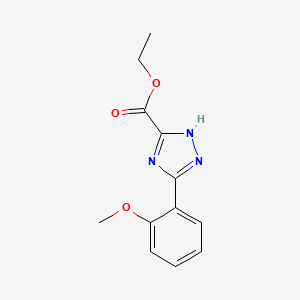
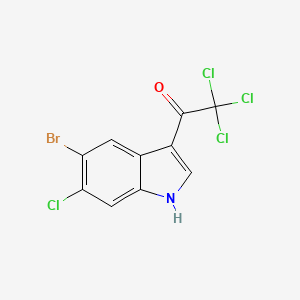
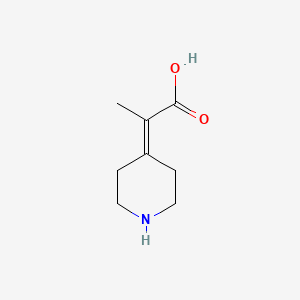
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
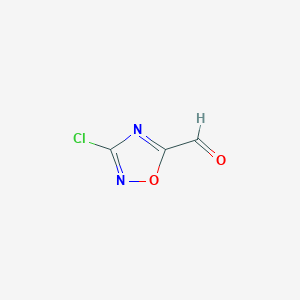

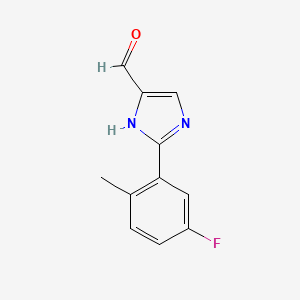
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
